Propyne vs. TMS-Propyne: Continuous-Flow Sonogashira Selectivity and Process Intensification Metrics
In the synthesis of a BACE1 inhibitor intermediate for Alzheimer's disease therapy, continuous-flow Sonogashira coupling using propyne gas delivered a target product selectivity of ~91% (versus the bis-adduct byproduct) with a residence time of only 10 minutes at 160 °C. This process intensification eliminates the batch requirement for TMS-propyne, which demands overnight processing, TBAF additive usage, and significantly higher Cu co-catalyst loading [1].
| Evidence Dimension | Product selectivity (target vs. bis-adduct) |
|---|---|
| Target Compound Data | ~91% target product selectivity |
| Comparator Or Baseline | TMS-propyne (trimethylsilyl-propyne) in batch process; requires overnight processing |
| Quantified Difference | Continuous-flow propyne: 10 min residence time vs. overnight batch; eliminates TBAF additive; reduces Cu co-catalyst loading |
| Conditions | Continuous-flow reactor; 160 °C; 10 min residence time; Sonogashira cross-coupling conditions |
Why This Matters
Propyne enables process intensification with 100-1000× reduction in reaction time and eliminates costly protecting group (TMS) and fluoride activation steps, directly translating to lower manufacturing cost and higher throughput.
- [1] Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. ScienceDirect Abstract. Target selectivity ~91% vs bis adduct; 10 min residence time at 160 °C. View Source
